Product packaging for Retenequinone(Cat. No.:CAS No. 5398-75-4)

Retenequinone

Cat. No.: B14727698
CAS No.: 5398-75-4
M. Wt: 264.3 g/mol
InChI Key: WVOVXOXRXQFTAS-UHFFFAOYSA-N
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Description

Retenequinone is a polycyclic aromatic quinone derived from retene (1-methyl-7-isopropylphenanthrene), a component of pine resin tar. Its chemical structure comprises a phenanthrene backbone substituted with ketone groups, making it a member of the quinone family. First synthesized by Steck and Day in 1943, this compound is primarily produced via the oxidation of retene using chromic acid in glacial acetic acid. However, this method is noted for its high cost and low yield, limiting its industrial scalability .

This compound serves as a critical intermediate in organic synthesis, particularly in the production of dyes and dicarboxylic acids. Its reactivity with aldehydes and ammonium acetate in acetic acid solutions has been extensively studied, highlighting its role in forming imidazole derivatives and other heterocyclic compounds .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O2 B14727698 Retenequinone CAS No. 5398-75-4

Properties

CAS No.

5398-75-4

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-methyl-7-propan-2-ylphenanthrene-9,10-dione

InChI

InChI=1S/C18H16O2/c1-10(2)12-7-8-13-14-6-4-5-11(3)16(14)18(20)17(19)15(13)9-12/h4-10H,1-3H3

InChI Key

WVOVXOXRXQFTAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(C=C(C=C3)C(C)C)C(=O)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Retenequinone can be synthesized through several methods. One common method involves the oxidation of retene, a polycyclic aromatic hydrocarbon, using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agents and reaction conditions is optimized to minimize by-products and maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Retenequinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted quinones. These products have diverse applications in different fields .

Scientific Research Applications

Retenequinone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research on this compound has shown promise in developing new drugs for various diseases.

    Industry: this compound is used in the production of dyes, agrochemicals, and preservatives.

Mechanism of Action

The mechanism of action of retenequinone involves its ability to undergo redox reactions. It can accept and donate electrons, making it an effective electron carrier. This property is crucial in its biological activities, where it can interact with cellular components and disrupt normal cellular processes. This compound’s ability to form reactive oxygen species also contributes to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Table 1: Structural and Chemical Properties of this compound and Analogous Quinones

Compound CAS Number Molecular Formula Molecular Weight Key Structural Features
This compound Not reported C₁₈H₁₆O₂ (inferred) ~264.3 Polycyclic phenanthrene-derived quinone
Phenanthraquinone Not reported C₁₄H₈O₂ 208.21 Phenanthrene backbone with two ketone groups
Hydroquinone 123-31-9 C₆H₆O₂ 110.11 Benzene ring with two hydroxyl groups
Menaquinone-6 (MK-6) 84-81-1 C₄₁H₅₆O₂ 580.88 Long isoprenoid side chain; vitamin K2 variant
Anthraquinone 84-65-1 C₁₄H₈O₂ 208.21 Anthracene backbone with two ketone groups

Table 2: Reactivity Profiles

Compound Key Reactions Industrial/Biological Relevance
This compound Condensation with aldehydes and ammonium acetate to form imidazoles Intermediate for dyes and dicarboxylic acids
Phenanthraquinone Similar condensation reactions Model compound in organic synthesis
Hydroquinone Oxidation to benzoquinone; radical scavenging Photography, cosmetics, polymerization inhibitor
Menaquinone-6 Electron transport in bacterial respiration Essential for blood coagulation and bone metabolism
Anthraquinone Sulfonation, halogenation for dye synthesis Textile dyes, laxatives, antimalarials

Stability and Industrial Viability

This compound’s synthesis via chromic acid oxidation is economically challenging due to low yields (~20–30%), limiting its industrial adoption . In contrast, hydroquinone and anthraquinones are produced at scale via cost-effective catalytic processes, ensuring widespread availability . Menaquinone-6, while biosynthesized in bacteria, is less stable than its shorter-chain counterparts (e.g., MK-4), requiring specialized storage conditions .

Q & A

Q. What novel applications exist for this compound in materials science (e.g., organic semiconductors or redox-active polymers)?

  • Methodological Answer : Evaluate conductivity via four-probe measurements and bandgap via UV-vis-NIR. Incorporate this compound into copolymer matrices (e.g., with thiophenes) and assess charge mobility using field-effect transistor (FET) architectures .

Methodological Considerations

  • Experimental Design : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Data Contradictions : Use iterative analysis (e.g., triangulation, sensitivity testing) to reconcile conflicting results .
  • Peer Review Preparation : Ensure methods are replicable, data is FAIR (Findable, Accessible, Interoperable, Reusable), and conclusions address gaps identified in literature .

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